molecular formula C12H22N2 B13332200 N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine

N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine

Cat. No.: B13332200
M. Wt: 194.32 g/mol
InChI Key: RSTPJEKEYJDWAV-UHFFFAOYSA-N
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Description

N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine is a compound that belongs to the class of bicyclic amines. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which is also known as norbornane. The presence of the pyrrolidine ring and the bicyclic structure makes this compound of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine typically involves multiple steps. One common method starts with the preparation of bicyclo[2.2.1]heptan-2-ol, which can be synthesized from norbornene through hydroboration-oxidation. The alcohol is then converted to the corresponding amine via azide formation followed by reduction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation, crystallization, and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and alkoxides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine involves its interaction with molecular targets such as NMDA receptors. The compound acts as an uncompetitive antagonist at the phencyclidine binding site of the NMDA receptor, which modulates the flow of ions through the receptor channel. This interaction can influence neurotransmitter release and synaptic plasticity, making it relevant in the study of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine is unique due to its combination of the bicyclo[2.2.1]heptane structure and the pyrrolidine ring. This unique structure imparts specific chemical and biological properties that make it valuable in research and industrial applications .

Properties

Molecular Formula

C12H22N2

Molecular Weight

194.32 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C12H22N2/c1-14-5-4-11(8-14)13-12-7-9-2-3-10(12)6-9/h9-13H,2-8H2,1H3

InChI Key

RSTPJEKEYJDWAV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)NC2CC3CCC2C3

Origin of Product

United States

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